
2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of dihydroquinolines, which are characterized by a partially saturated quinoline ring. The presence of trifluoromethyl and trimethyl groups in its structure imparts distinct physicochemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline rings.
Substitution: The trifluoromethyl and trimethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated quinoline compounds.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
7-(Trifluoromethyl)-1,2-dihydroquinoline: Lacks the trimethyl groups, affecting its reactivity and applications.
Uniqueness: The presence of both trifluoromethyl and trimethyl groups in 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline imparts unique physicochemical properties, making it distinct from similar compounds. These properties include enhanced stability, reactivity, and potential biological activity.
Propiedades
Fórmula molecular |
C13H14F3N |
|---|---|
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-7-(trifluoromethyl)-1H-quinoline |
InChI |
InChI=1S/C13H14F3N/c1-8-7-12(2,3)17-11-6-9(13(14,15)16)4-5-10(8)11/h4-7,17H,1-3H3 |
Clave InChI |
DYILTNAOXLSDBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1C=CC(=C2)C(F)(F)F)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


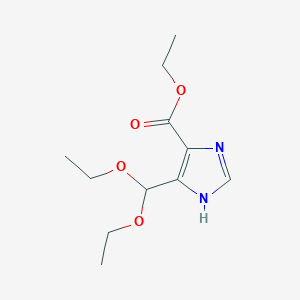

![6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11868336.png)
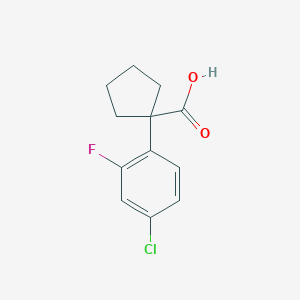

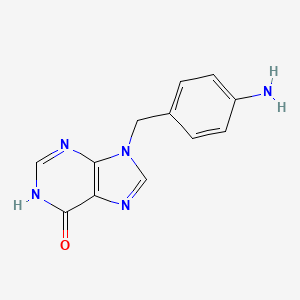
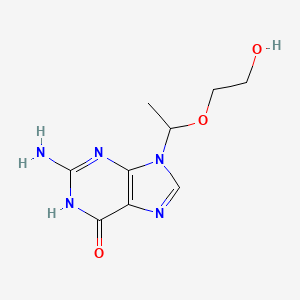
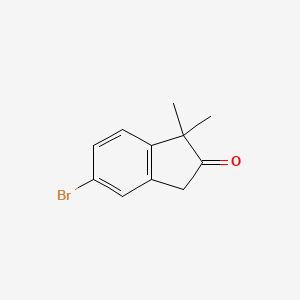

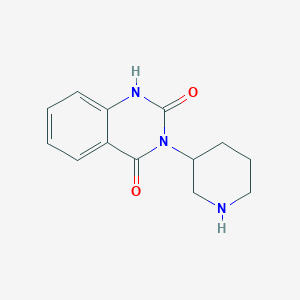

![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)
![5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11868403.png)

